2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide
Description
The compound 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide features a spiro[indoline-3,2'-thiazolidin] scaffold with a 3-chlorophenyl group at the 3'-position and an N-phenylacetamide moiety. This architecture combines a rigid spirocyclic system with halogenated and amide functionalities, which are common in bioactive molecules.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3S/c25-16-7-6-10-18(13-16)28-22(30)15-32-24(28)19-11-4-5-12-20(19)27(23(24)31)14-21(29)26-17-8-2-1-3-9-17/h1-13H,14-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLPOYRTJVQWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide is a complex organic molecule with potential applications in medicinal chemistry. Its structure features a unique spirocyclic arrangement, incorporating both indoline and thiazolidine moieties, which are known to contribute to diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities.
- Molecular Formula : C26H22ClN3O3S
- Molecular Weight : 492.0 g/mol
- CAS Number : 893786-50-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide. The mechanism of action is primarily attributed to the inhibition of key enzymes involved in cancer cell proliferation.
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are critical for DNA synthesis and cell cycle regulation .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Case Study
A study conducted on breast cancer cell lines demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. Specifically, one derivative showed an IC50 value of 1.29 μM against MCF-7 cells, leading to cell cycle arrest at the S phase and increased lactate dehydrogenase (LDH) levels, which are indicative of cell damage .
Antibacterial Activity
The antibacterial properties of the compound have also been investigated. Preliminary results suggest that it exhibits activity against various bacterial strains.
Efficacy Against Bacteria
- Tested Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 40 to 50 µg/mL against the tested organisms, comparable to standard antibiotics like ceftriaxone .
Other Biological Activities
In addition to its anticancer and antibacterial properties, the compound has shown promise in other areas:
- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.
- Antioxidant Activity : The presence of specific functional groups in the molecule contributes to its ability to scavenge free radicals.
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Spiro-Indole-Thiazolidinone Cores
2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide (Compound 4a-4g)
- Structural Differences : Replaces the 3-chlorophenyl group with a benzo[d]thiazol-2-ylthio substituent.
- Synthesis : Derived from 2-(benzo[d]thiazol-2-ylthio)acetohydrazide and phthalic anhydride in acetic acid .
- Bioactivity : Exhibits anti-inflammatory and antibacterial activity, with compound 4g (4-nitrophenyl substituent) showing enhanced potency due to electron-withdrawing nitro groups .
3'-{4-(1-Acetylpyrazolin-3-yl)phenyl}-spiro[indoline-3,2'-[1,3]thiazolidene]-2,4'-dione
Functional Analogues with Acetamide or Heterocyclic Moieties
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Differences : Lacks the spiro system but shares the acetamide-thiazole motif.
- Physicochemical Properties : The dichlorophenyl ring is twisted 61.8° relative to the thiazole ring, influencing crystal packing via N–H⋯N hydrogen bonds .
- Relevance : Demonstrates how halogenation (Cl substituents) enhances stability and intermolecular interactions, a feature shared with the target compound’s 3-chlorophenyl group .
2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxothiazol-5-yl)-N-(4-nitrophenyl)acetamide (Compound 1.7)
- Structural Differences: Replaces the spiro-indole core with a dioxoisoindolin-thiazolidinone system.
- Synthesis : Formed via thiourea and N-arylmaleimide coupling in acetic acid .
- Bioactivity : The nitro group at the 4-position enhances antibacterial efficacy, paralleling trends in halogenated analogs .
Comparative Analysis of Bioactivity and Structure-Activity Relationships (SAR)
Key SAR Insights :
- Halogenation : The 3-chlorophenyl group in the target compound likely enhances lipophilicity and target binding, similar to dichlorophenyl analogs .
- Electron-Withdrawing Groups: Nitro (NO₂) or chloro (Cl) substituents improve bioactivity by modulating electron density and interaction with enzymatic targets .
- Spirocyclic Rigidity : The spiro system in the target compound may confer metabolic stability compared to linear analogs, though this requires further pharmacokinetic validation.
Q & A
Q. Characterization Tools :
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and substituent orientation .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) groups .
Basic: How are preliminary biological activities (e.g., anti-inflammatory) screened for this compound?
Methodological Answer:
Initial screening involves:
In Vitro Enzyme Assays :
- Cyclooxygenase (COX-1/COX-2) Inhibition : Measured via ELISA using purified enzymes and colorimetric substrates (e.g., prostaglandin G2 conversion) .
- Kinase Inhibition : Testing against protein kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
Cell-Based Assays :
- Anti-Proliferative Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Cytokine Profiling : ELISA for TNF-α/IL-6 in LPS-stimulated macrophages to assess anti-inflammatory potential .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
Design of Experiments (DoE) : Fractional factorial designs to evaluate variables (temperature, solvent, catalyst loading) and identify critical parameters .
Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts for regioselective spirocyclization .
In-Line Monitoring : Use of HPLC or Raman spectroscopy to track intermediate formation and minimize side products .
Solvent Engineering : Binary solvent systems (e.g., THF/HO) to enhance solubility of intermediates .
Advanced: What computational methods are used to predict structure-activity relationships (SAR)?
Methodological Answer:
Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or kinase ATP-binding pockets .
QSAR Modeling : PLS regression or machine learning (e.g., Random Forest) using descriptors like logP, polar surface area, and H-bond donors .
Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to analyze electronic effects of substituents (e.g., electron-withdrawing Cl on the phenyl ring) .
Advanced: How are mechanistic studies on enzyme inhibition conducted?
Methodological Answer:
Enzyme Kinetics : Michaelis-Menten analysis with varied substrate concentrations to determine inhibition mode (competitive/non-competitive) .
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
X-Ray Crystallography : Co-crystallization with target enzymes (e.g., COX-2) to resolve binding conformations .
Mutagenesis Studies : Site-directed mutagenesis of key residues (e.g., Arg120 in COX-2) to validate interaction sites .
Advanced: What strategies address contradictions in biological data across studies?
Methodological Answer:
Meta-Analysis : Systematic review of IC values and assay conditions (e.g., cell line variability, serum concentration) .
Orthogonal Assays : Cross-validate results using alternative methods (e.g., Western blot for kinase inhibition alongside enzymatic assays) .
Proteomic Profiling : LC-MS/MS to identify off-target interactions that may explain divergent outcomes .
Advanced: How are degradation pathways and stability profiles analyzed?
Methodological Answer:
Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation with HO, light/heat) and monitor via LC-MS .
Kinetic Stability Assays : pH-rate profiling (pH 1–13) to identify labile bonds (e.g., amide hydrolysis under acidic conditions) .
Solid-State Stability : DSC/TGA to assess thermal decomposition and hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
